molecular formula C29H23BrClN5O2 B2513925 eIF4A3-IN-1

eIF4A3-IN-1

货号: B2513925
分子量: 588.9 g/mol
InChI 键: BDGKKHWJYBQRIE-HHHXNRCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

eIF4A3-IN-1 的合成涉及多个步骤,包括中间化合物的制备及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 This compound 的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

eIF4A3-IN-1 会发生各种化学反应,包括:

    氧化: 此反应涉及将氧添加到化合物中或从化合物中去除氢。

    还原: 此反应涉及将氢添加到化合物中或从化合物中去除氧。

    取代: 此反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及促进取代反应的各种催化剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

生物活性

eIF4A3-IN-1 is a compound targeting the eukaryotic initiation factor 4A3 (eIF4A3), a crucial component of the exon junction complex (EJC) involved in RNA processing and regulation. This article explores the biological activity of this compound, focusing on its role in cancer biology, neurodevelopment, and potential therapeutic applications.

Overview of eIF4A3

eIF4A3 is a DEAD-box RNA helicase that plays a significant role in post-transcriptional gene regulation, particularly in nonsense-mediated decay (NMD) and mRNA splicing. Its dysregulation has been implicated in various cancers, including pancreatic ductal adenocarcinoma (PDAC), bladder cancer, glioblastoma, and hepatocellular carcinoma (HCC) .

This compound functions by inhibiting the activity of eIF4A3, leading to alterations in RNA metabolism and gene expression. The inhibition of eIF4A3 has been shown to:

  • Decrease tumor cell proliferation, migration, and colony formation in vitro.
  • Reduce tumor growth in vivo models of cancer .
  • Influence RNA homeostasis by affecting splicing and transcriptional landscapes .

Tumor Growth Inhibition

Research indicates that this compound effectively reduces tumor aggressiveness across multiple cancer types. For instance:

  • In PDAC cell lines, targeting eIF4A3 led to significant reductions in essential functional tumor features such as sphere formation and migration .
  • In glioblastoma models, downregulation of eIF4A3 resulted in decreased cell proliferation and increased apoptosis .

Prognostic Implications

High expression levels of eIF4A3 correlate with poor prognostic outcomes across various cancers. For example:

  • Bladder cancer patients with elevated eIF4A3 levels exhibited significantly worse survival rates .
  • In HCC, elevated plasma levels of eIF4A3 were associated with lower survival rates and higher recurrence .

Impact on Neurodevelopment

Recent studies have uncovered that eIF4A3 also plays a critical role in neurodevelopment:

  • It directly influences microtubule dynamics necessary for neuronal growth and axon development, independent of its RNA-binding functions .
  • Mutations affecting eIF4A3 impair neuronal growth and are linked to neurodevelopmental disorders .

Case Studies

Case Study 1: Pancreatic Ductal Adenocarcinoma
In a study involving PDAC cell lines treated with this compound, researchers observed:

  • A 50% reduction in cell proliferation after 48 hours.
  • Significant changes in spliceosomal profiles indicating altered mRNA processing.

Case Study 2: Bladder Cancer
In bladder cancer tissues:

  • Immunohistochemical analysis revealed 70% of samples had elevated nuclear eIF4A3 expression.
  • Kaplan-Meier survival analysis indicated that patients with high nuclear expression had a 30% lower overall survival rate compared to those with low expression.

Summary Table of Findings

Cancer Type Effect of this compound Prognostic Correlation
Pancreatic CancerReduced proliferation by 50%High expression correlates with poor prognosis
Bladder CancerIncreased apoptosisElevated levels linked to worse survival
GlioblastomaDecreased migrationHigh levels associated with aggressive tumors
Hepatocellular CarcinomaLowered tumor growthElevated plasma levels indicate poor outcomes

属性

IUPAC Name

3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGKKHWJYBQRIE-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。